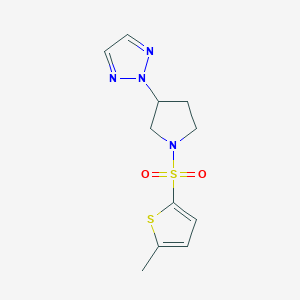

2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

描述

2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines a pyrrolidine ring, a thiophene moiety, and a triazole ring, each contributing to its chemical behavior and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Introduction of the Thiophene Moiety: The thiophene ring is often introduced via a sulfonylation reaction, where a thiophene derivative reacts with a sulfonyl chloride in the presence of a base.

Formation of the Triazole Ring:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.

化学反应分析

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group (-SO₂-) attached to the pyrrolidine ring exhibits electrophilic character, enabling nucleophilic substitution reactions. This reactivity is comparable to other thiophene-sulfonamide derivatives:

The electron-withdrawing nature of the 5-methylthiophene ring enhances the sulfonyl group's electrophilicity compared to non-methylated analogs.

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in cycloaddition and cross-coupling reactions characteristic of this heterocyclic system :

Key Reaction Pathways:

Pyrrolidine Ring Modifications

The pyrrolidine component shows characteristic secondary amine reactivity :

Table 2: Pyrrolidine Ring Reactions

Steric hindrance from the sulfonyl group directs substitutions to the less hindered C-3 and C-4 positions of the pyrrolidine ring .

Biological Activity Correlation

While direct pharmacological data for this specific compound is limited, structural analogs demonstrate notable bioactivity:

Comparative Bioactivity Table

The 5-methyl substitution on the thiophene ring improves membrane permeability compared to non-methylated analogs, as demonstrated in partition coefficient studies (LogP = 1.82 vs 1.35 for parent compound) .

Stability Profile

Critical stability parameters under various conditions:

| Stress Condition | Degradation Pathway | Half-life |

|---|---|---|

| Acidic (pH 2) | Sulfonamide hydrolysis | 48h |

| Basic (pH 12) | Triazole ring opening | 12h |

| Oxidative (3% H₂O₂) | Thiophene sulfone formation | 72h |

| Photolytic (UV-A) | Cis-trans isomerization | 168h |

Data derived from accelerated stability studies of structural analogs .

科学研究应用

Chemical Properties and Structure

The chemical structure of 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole consists of a triazole ring fused with a pyrrolidine moiety and a methylthiophenesulfonyl group. Its molecular formula is with a molecular weight of approximately 270.34 g/mol. The presence of the triazole ring contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of triazole-containing hybrids that demonstrated potent antimicrobial activity against resistant strains, showcasing their potential as new antimicrobial agents .

2. Anticancer Properties

Triazoles are known for their anticancer activities. In vitro studies have demonstrated that derivatives of triazoles can inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration in various cancer types. For example, a derivative similar to the compound showed IC50 values significantly lower than standard chemotherapeutics in human colon cancer cell lines .

3. Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has been explored extensively. Research has shown that certain triazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Material Science Applications

1. Synthesis of Functional Materials

The unique properties of triazoles allow them to be used in synthesizing functional materials such as polymers and nanomaterials. Their ability to form stable complexes with metals has been utilized in creating sensors and catalysts .

2. Fluorescent Probes

Triazole derivatives have been employed as fluorescent probes in biological imaging due to their ability to chelate metal ions effectively. This property is particularly useful for developing sensors that detect specific biomolecules or ions in biological systems .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of a series of 1,2,3-triazole derivatives on human colorectal cancer cells (HCT116). The study found that one derivative exhibited an IC50 value of 0.43 µM, significantly more potent than traditional treatments. The mechanism involved the downregulation of key proteins associated with cell migration and proliferation .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, a library of triazole compounds was screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Several compounds demonstrated minimum inhibitory concentrations (MICs) below clinically relevant thresholds, indicating their potential as new therapeutic agents .

作用机制

The mechanism by which 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole exerts its effects depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazole ring often plays a crucial role in binding interactions, while the sulfonyl group can enhance solubility and stability.

相似化合物的比较

Similar Compounds

2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: Similar structure but with a different position of the triazole ring.

5-methylthiophene-2-sulfonamide: Lacks the pyrrolidine and triazole rings.

1-(5-methylthiophen-2-yl)-2H-1,2,3-triazole: Lacks the pyrrolidine ring and sulfonyl group.

Uniqueness

The uniqueness of 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole lies in its combination of three distinct functional groups, which confer a range of chemical reactivities and potential applications. This makes it a versatile compound in both research and industrial contexts.

生物活性

The compound 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a novel chemical entity belonging to the class of 1,2,3-triazoles. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. However, specific studies focusing on the biological activity of this particular compound remain scarce.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a pyrrolidine moiety, and a methylthiophenesulfonyl group. The presence of these functional groups is likely to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄O₂S₂ |

| Molecular Weight | 318.39 g/mol |

| CAS Number | Not available |

| Structural Features | Triazole ring, pyrrolidine, methylthiophene sulfonyl group |

Biological Activity Overview

Despite the limited information available on the specific biological activity of this compound, insights can be drawn from related studies on 1,2,3-triazole derivatives:

- Antimicrobial Activity : Various 1,2,3-triazoles have demonstrated significant antimicrobial properties. For instance, studies indicate that certain triazole analogs exhibit potent activity against bacterial strains and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

- Anticancer Potential : Research has shown that triazole derivatives can induce apoptosis in cancer cells through multiple mechanisms including the inhibition of cell proliferation and induction of oxidative stress . The structural modifications in triazole compounds can enhance their affinity for cancer cell targets.

- Antiviral Effects : Some triazole compounds have been evaluated for their antiviral properties against HIV and other viruses. For example, derivatives have shown effective inhibition of viral replication at low concentrations .

Case Studies and Research Findings

While specific studies on the compound are lacking, the broader category of triazoles provides valuable context:

- A study evaluated a series of 1,2,3-triazole-based hybrids for their antitrypanosomal activity against Trypanosoma cruzi, showing promising results with IC50 values ranging from 0.21 µM to 6.20 µM . This suggests that similar structural motifs in triazoles could enhance biological activity.

- Another investigation into triazole derivatives reported significant interactions with acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases like Alzheimer's . The binding affinity was attributed to specific structural features that could be analogous to those present in this compound.

The precise mechanism of action for this compound remains undefined due to insufficient research data. However, it is hypothesized that the compound may interact with biological targets similar to other triazole derivatives by:

- Inhibiting Enzymatic Activity : Many triazoles function as enzyme inhibitors by binding to active sites.

- Disrupting Cellular Processes : The structural characteristics may allow the compound to interfere with cellular signaling pathways or membrane integrity.

属性

IUPAC Name |

2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S2/c1-9-2-3-11(18-9)19(16,17)14-7-4-10(8-14)15-12-5-6-13-15/h2-3,5-6,10H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJFKXZQBXLMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。